2-Amino-4-chloro-5-fluoropyrimidine is a heterocyclic aromatic compound, meaning it contains a ring structure with atoms of different elements, in this case, carbon, nitrogen, and fluorine. While the compound itself hasn't garnered extensive research, its synthesis and characterization have been documented in scientific literature. Researchers have employed various methods for its synthesis, including reactions like nucleophilic aromatic substitution and multicomponent reactions. SpectraBase:
2-Amino-4-chloro-5-fluoropyrimidine is a heterocyclic compound belonging to the pyrimidine family. Its molecular formula is , with a molecular weight of approximately 147.54 g/mol. This compound features an amino group, a chlorine atom, and a fluorine atom attached to the pyrimidine ring, which contributes to its unique chemical properties and biological activities. The compound appears as a white to light yellow crystalline powder and is soluble in dimethylformamide, making it suitable for various chemical applications .
These reactions are essential for synthesizing related compounds and exploring their potential applications in pharmaceuticals and agrochemicals .
2-Amino-4-chloro-5-fluoropyrimidine exhibits notable biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential as an antiviral and anticancer agent. The structural modifications provided by the chlorine and fluorine atoms enhance its interaction with biological targets, making it effective against certain cancer cell lines and viral infections .
Several methods have been developed for synthesizing 2-Amino-4-chloro-5-fluoropyrimidine:
The unique properties of 2-Amino-4-chloro-5-fluoropyrimidine make it valuable in various applications:
Studies have shown that 2-Amino-4-chloro-5-fluoropyrimidine interacts with various biological macromolecules, including enzymes and nucleic acids. These interactions can influence cellular processes such as DNA replication and protein synthesis. For instance, its ability to inhibit specific enzymes involved in nucleotide metabolism makes it a candidate for further investigation in cancer therapy .
Several compounds share structural similarities with 2-Amino-4-chloro-5-fluoropyrimidine. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| 4-Amino-2-chloro-5-fluoropyrimidine | 155-10-2 | 0.86 | Similar structure; used in drug synthesis |
| 6-Chloro-5-fluoropyrimidin-4-amine | 811450-26-7 | 0.74 | Different position of chlorine; potential herbicide |
| 5-Fluoro-2-methylpyrimidin-4-amine | 1416372-67-2 | 0.73 | Methyl substitution; explored for anti-cancer effects |
| 2-Chloro-N-methylpyrimidin-4-amine | 66131-68-8 | 0.71 | Methyl group alters reactivity; used in agrochemicals |
The structural variations among these compounds influence their biological activities and potential applications, making each unique despite their similarities .